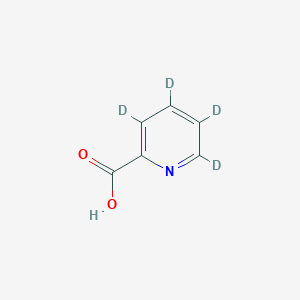

Picolinic acid-d4

Description

The exact mass of the compound Picolinic-D4 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetradeuteriopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745727 | |

| Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284487-61-2 | |

| Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284487-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Picolinic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of picolinic acid-d4 (2-Pyridine-d4-carboxylic acid). This deuterated analog is a critical tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative mass spectrometry assays. This document outlines a plausible synthetic route, detailed experimental protocols for analysis, and discusses the biological significance of picolinic acid.

Synthesis of this compound

While specific proprietary methods for the synthesis of this compound may vary between commercial suppliers, a common and effective strategy involves the hydrolysis of a deuterated precursor, 2-cyanopyridine-d4. An alternative approach is the direct hydrogen-deuterium exchange of picolinic acid under specific catalytic or high-temperature conditions. Below is a proposed synthetic protocol based on the hydrolysis method.

Proposed Synthetic Pathway: Hydrolysis of 2-Cyanopyridine-d4

The synthesis begins with the readily available 2-cyanopyridine, which is first deuterated and then hydrolyzed to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of nitriles to carboxylic acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Cyanopyridine-d4

-

Deuterium chloride (DCl) in D₂O (e.g., 35 wt. %)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-cyanopyridine-d4 (1.0 eq) in a solution of DCl in D₂O (5.0 eq of DCl).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution to a pH of approximately 3-4 by the slow addition of anhydrous sodium carbonate. This is the isoelectric point of picolinic acid, where it has minimum solubility.

-

Precipitation and Isolation: The this compound product should precipitate out of the solution. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold D₂O and then with cold acetone. The product can be further purified by recrystallization from ethanol if necessary.

-

Drying: Dry the purified this compound under vacuum to yield a white to off-white solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and the location of deuterium incorporation.[1]

Data Presentation: Isotopic Purity and Mass Spectrometry Data

| Parameter | Value | Source |

| Chemical Formula | C₆HD₄NO₂ | |

| Molecular Weight | 127.13 g/mol | |

| Stated Isotopic Purity | ≥98 atom % D | |

| Mass Shift (M) | M+4 | |

| Picolinic Acid (Unlabeled) [M+H]⁺ | m/z 124 | [2] |

| This compound [M+H]⁺ | m/z 128 | [2] |

| Picolinic Acid Product Ion | m/z 78 | [2] |

| This compound Product Ion | m/z 82 | [2] |

Experimental Protocol: Isotopic Purity by HRMS

Instrumentation:

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-Orbitrap or TOF).

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-HRMS Analysis: Inject the sample into the LC-HRMS system. While chromatographic separation may not be essential for a pure sample, it can help eliminate potential interferences.

-

Mass Spectral Acquisition: Acquire full scan mass spectra in positive ion mode, ensuring the mass range covers the expected m/z values for all isotopologues (d0 to d4).

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (d0: m/z 124.04, d1: m/z 125.05, d2: m/z 126.05, d3: m/z 127.06, d4: m/z 128.06).

-

Integrate the peak areas for each isotopologue from the mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the desired d4 species.

-

Caption: Workflow for isotopic purity analysis by HRMS.

Experimental Protocol: Isotopic Purity by ¹H NMR

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H-NMR Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum. The spectrum of fully deuterated this compound should show a significant reduction or complete absence of signals corresponding to the aromatic protons on the pyridine ring.

-

Data Analysis:

-

Identify the residual proton signals corresponding to the positions that should be deuterated.

-

Compare the integration of these residual signals to the integration of a non-deuterated reference signal (e.g., the carboxylic acid proton, although this can exchange with residual water in the solvent) or a known internal standard.

-

The percentage of deuteration at each position can be calculated by comparing the signal intensity to that of an unlabeled picolinic acid standard run under the same conditions.

-

Biological Signaling Pathway

Picolinic acid is an endogenous catabolite of the amino acid L-tryptophan via the kynurenine pathway.[3][4] It is not merely a metabolic byproduct but functions as an important signaling molecule, particularly in the immune system. Picolinic acid acts as a co-stimulator for macrophage activation, working synergistically with interferon-gamma (IFN-γ).[3][5] This activation leads to various downstream effects, including the production of inflammatory chemokines and nitric oxide, contributing to immune responses and neuroprotective effects.[3]

Caption: Picolinic acid's role in macrophage activation.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. usercontent.one [usercontent.one]

- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Picolinic Acid-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of picolinic acid-d4. This deuterated analog of picolinic acid serves as a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound, also known as 2-Pyridine-d4-carboxylic acid, is a stable isotope-labeled version of picolinic acid where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling makes it readily distinguishable from its endogenous counterpart by mass spectrometry without significantly altering its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₆HD₄NO₂ | [] |

| Molecular Weight | 127.13 g/mol | [] |

| CAS Number | 284487-61-2 | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 139-142 °C | [] |

| Purity (Isotopic) | ≥98 atom % D | |

| Solubility | Soluble in DMSO and water. In DMSO, solubility is reported to be 100 mg/mL (786.53 mM), and in water, it is ≥ 50 mg/mL (393.27 mM). | [2] |

| Storage | Store at room temperature. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months. | [2] |

Spectroscopic Data

While specific spectra for this compound are not widely published, the following provides expected characteristics based on the structure and data for the unlabeled compound.

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction in signals in the aromatic region compared to unlabeled picolinic acid due to the deuterium substitution on the pyridine ring. The carboxylic acid proton signal would still be present.

-

¹³C NMR: The carbon-13 NMR spectrum of this compound would be similar to that of picolinic acid, with slight shifts possible due to the isotopic effect of deuterium. The characteristic signals for the carboxyl group and the pyridine ring carbons would be observed. For unlabeled picolinic acid in CDCl₃, representative shifts are δ 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 ppm.[3]

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 127, which is 4 mass units higher than that of unlabeled picolinic acid (m/z 123). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the carboxyl group. In LC-MS/MS analysis, the precursor ion is 128 m/z, and the product ion is 82 m/z.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound. The spectrum for unlabeled picolinic acid shows broad absorption between 2607 and 2152 cm⁻¹ indicative of O-H···N intermolecular hydrogen bonding.[4][5]

Experimental Protocols

General Synthesis Approach

Quantitative Analysis using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of picolinic acid in biological samples. The following is a general protocol based on a published method.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, serum), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

- Precipitate proteins by adding a precipitating agent (e.g., perchloric acid).

- Centrifuge the sample to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) containing a suitable buffer.

- Flow Rate: Optimized for the column dimensions.

- Injection Volume: Typically 5-20 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

- Multiple Reaction Monitoring (MRM):

- Picolinic Acid: Monitor the transition from the precursor ion (m/z 124) to a specific product ion (e.g., m/z 78).

- This compound (Internal Standard): Monitor the transition from the precursor ion (m/z 128) to a specific product ion (e.g., m/z 82).

3. Quantification:

- The concentration of picolinic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of picolinic acid and a fixed concentration of the internal standard.

Biological Significance and Applications

Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[7] It plays several important roles in the body, including acting as a chelator of metal ions, an immunomodulator, and an antiviral agent.[8]

Signaling Pathways and Mechanisms of Action

Kynurenine Pathway

Picolinic acid is synthesized from tryptophan through a series of enzymatic reactions known as the kynurenine pathway. This pathway is a major route for tryptophan catabolism and produces several neuroactive and immunologically active molecules.[7]

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Antiviral Mechanism

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid against enveloped viruses, including influenza A and SARS-CoV-2.[9] The proposed mechanism involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[8][10]

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasgyan.in [iasgyan.in]

Picolinic acid-d4 solubility in different solvents

An In-depth Technical Guide to the Solubility of Picolinic Acid-d4

For researchers, scientists, and professionals in drug development, understanding the solubility of isotopically labeled compounds like this compound is critical for experimental design, formulation, and interpretation of results. This guide provides a comprehensive overview of the available solubility data for this compound, primarily leveraging data from its non-deuterated analogue, picolinic acid, due to the limited availability of specific data for the deuterated form. The physical and chemical properties of deuterated and non-deuterated forms are generally considered to be very similar.

Core Physicochemical Properties

This compound, also known as 2-Pyridine-d4-carboxylic acid, is the deuterated form of picolinic acid.

| Property | Value | Reference |

| CAS Number | 284487-61-2 | [1][] |

| Molecular Formula | C₆HD₄NO₂ | [][3] |

| Molecular Weight | 127.13 g/mol | [] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | 139-142 °C | [] |

| Purity | ≥98% | [3] |

Solubility Data

The solubility of a compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data for picolinic acid and its deuterated form.

Quantitative Solubility of this compound

Quantitative solubility data for this compound is limited. The following data is available from chemical suppliers.

| Solvent | Solubility | Conditions | Reference |

| Water | ≥ 50 mg/mL | - | [4][5] |

| DMSO | 100 mg/mL | Requires sonication | [4][5] |

Quantitative Solubility of Picolinic Acid (Non-deuterated)

More extensive data is available for the non-deuterated form, picolinic acid. This data provides a strong proxy for the solubility of this compound. A 2023 study published by MDPI provides detailed solubility information in three polar solvents at various temperatures.

Table 1: Solubility of Picolinic Acid in g/kg of Solvent at Different Temperatures [6]

| Temperature (K) | Water (g/kg) | Ethanol (g/kg) | Acetonitrile (g/kg) |

| 293.15 | 862.5 | 57.1 | 17.0 |

| 298.15 | 903.2 | 64.3 | 19.9 |

| 303.15 | 945.8 | 72.1 | 23.1 |

| 308.15 | 990.4 | 80.6 | 26.7 |

| 313.15 | 1037.1 | 89.9 | 30.7 |

| 318.15 | 1086.1 | 99.9 | 35.1 |

| 323.15 | 1137.5 | 110.8 | 39.9 |

Table 2: Additional Quantitative Solubility Data for Picolinic Acid

| Solvent | Solubility | Conditions | Reference |

| Water | 887 g/L | 20 °C | [7] |

| Water | 960 mg/mL | 20 °C | [8] |

| Ethanol | 6.89 g/100g | 25 °C | [9] |

Qualitative Solubility of Picolinic Acid

| Solvent | Solubility | Reference |

| Benzene | Difficultly soluble | [9] |

| Carbon Disulfide | Insoluble | [9] |

| Chloroform | Difficultly soluble | [9] |

| Diethyl Ether | Difficultly soluble | [9] |

| Glacial Acetic Acid | Easily soluble | [7] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound using the gravimetric method, as referenced in the study by Apolinário et al. (2023).[6][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Analytical balance

-

Isothermal shaker bath or temperature-controlled incubator

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Quickly attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the solute.

-

Calculate the solubility in the desired units (e.g., g/100g solvent, mg/mL).

-

-

Repeat for Different Temperatures:

-

Repeat steps 2-5 for each desired temperature to determine the temperature dependence of solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Factors Affecting Solubility

Caption: Factors Influencing the Solubility of this compound.

Biological Context of Picolinic Acid

Picolinic acid is a biologically significant molecule, primarily known as an intermediate in the metabolism of tryptophan.[7][8] It plays a crucial role as a chelator of metal ions, including zinc, and is involved in their transport.[8] This function has led to research into its potential as an anti-infective and immunomodulatory agent.[8] The deuterated form, this compound, is a valuable tool in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.

References

- 1. 2-Picolinic-d4 Acid | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. picolinic acid [chemister.ru]

- 10. researchgate.net [researchgate.net]

Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a catabolite of the essential amino acid tryptophan, plays a significant role in various physiological processes, including immunomodulation and mineral absorption. Its deuterated isotopologue, picolinic acid-d4, serves as a valuable tool in metabolic studies, enabling researchers to trace its metabolic fate and understand its pharmacokinetic profile without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the metabolic pathway of picolinic acid, detailed experimental protocols for its analysis, and a discussion on the application of this compound in metabolic research. While extensive research has elucidated the biosynthesis of picolinic acid, quantitative pharmacokinetic data for both picolinic acid and its deuterated form remains limited in publicly available literature. This guide aims to bridge this gap by presenting the known metabolic pathways and providing the necessary methodological framework for conducting future pharmacokinetic and metabolic studies.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite derived from the kynurenine pathway, the primary route of tryptophan degradation.[1][2] It is recognized for its role as a chelating agent, particularly for divalent and trivalent metal ions such as zinc and chromium, thereby influencing their absorption and disposition in the body.[1][3] this compound is a stable isotope-labeled version of picolinic acid, where four hydrogen atoms on the pyridine ring are replaced with deuterium. This isotopic labeling allows for its use as a tracer in metabolic studies and as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.[4] Understanding the metabolic pathway of picolinic acid is crucial for elucidating its physiological functions and its potential therapeutic applications.

Metabolic Pathway of Picolinic Acid

The biosynthesis of picolinic acid is intricately linked to the metabolism of tryptophan. The following section details the established pathway leading to the formation of picolinic acid and the current understanding of its subsequent degradation.

Biosynthesis via the Kynurenine Pathway

Picolinic acid is not synthesized de novo but is rather a downstream product of the kynurenine pathway. This metabolic route accounts for the majority of tryptophan catabolism in the body.

The key steps leading to picolinic acid formation are as follows:

-

Tryptophan to N-Formylkynurenine: The pathway is initiated by the oxidative cleavage of the indole ring of L-tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).

-

N-Formylkynurenine to L-Kynurenine: N-formylkynurenine is then hydrolyzed by kynurenine formamidase to yield L-kynurenine.

-

L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO).

-

3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid: 3-Hydroxykynurenine is cleaved by kynureninase to produce 3-hydroxyanthranilic acid.

-

3-Hydroxyanthranilic Acid to α-Amino-β-carboxymuconate-ε-semialdehyde (ACMS): 3-hydroxyanthranilic acid is oxidized by 3-hydroxyanthranilate 3,4-dioxygenase.

-

ACMS to Picolinic Acid: The unstable intermediate, ACMS, stands at a critical branch point. It can either spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), also known as picolinic acid carboxylase, to form picolinic acid.[5]

The following diagram illustrates the biosynthesis of picolinic acid from tryptophan.

Degradation of Picolinic Acid

While the biosynthesis of picolinic acid in mammals is well-documented, its subsequent metabolic fate is less clear. It is believed that picolinic acid is not extensively metabolized in the human body and is primarily excreted unchanged. However, studies in microorganisms have identified a degradation pathway for picolinic acid, which may provide insights into potential, albeit minor, metabolic routes in mammals.

Microbial degradation of picolinic acid typically involves the following steps:

-

Hydroxylation: The initial step is the hydroxylation of the pyridine ring, often at the 6-position, to form 6-hydroxypicolinic acid.

-

Further Oxidation and Ring Cleavage: The hydroxylated intermediate undergoes further oxidation and eventual cleavage of the pyridine ring, leading to the formation of smaller, readily metabolizable molecules that can enter central metabolic pathways.

The following diagram depicts a plausible microbial degradation pathway for picolinic acid.

Quantitative Data and Pharmacokinetics

A comprehensive search of scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) for either picolinic acid or this compound following oral or intravenous administration in humans or animals. While some studies have investigated the effects of high doses of picolinic acid on mineral metabolism and toxicity, they did not report detailed pharmacokinetic parameters.[6][7] One study on chromium picolinate reported an absorption of 2.8% for chromium, but this value is specific to the mineral and not the picolinic acid moiety.[8]

The absence of this data highlights a significant knowledge gap. This compound is commercially available and is primarily used as an internal standard for the accurate quantification of endogenous picolinic acid.[4] Tracer studies using this compound would be invaluable for determining the pharmacokinetic profile of picolinic acid.

Key Pharmacokinetic Parameters to be Determined

Future studies utilizing this compound should aim to determine the following key pharmacokinetic parameters:

| Parameter | Description |

| Cmax | Maximum (or peak) plasma concentration that a drug achieves after administration. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the plasma concentration-time curve, which reflects the total drug exposure over time. |

| t½ (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| CL (Clearance) | The volume of plasma from which the drug is completely removed per unit of time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols

This section provides detailed methodologies for the analysis of picolinic acid and for conducting a pharmacokinetic study using this compound.

Quantification of Picolinic Acid in Biological Samples using LC-MS/MS

This protocol describes a general method for the quantification of picolinic acid in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard.

4.1.1. Materials and Reagents

-

Picolinic acid standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma or urine samples

4.1.2. Sample Preparation (Protein Precipitation for Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate picolinic acid from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Picolinic acid: Precursor ion (Q1) m/z 124 -> Product ion (Q3) m/z 78

-

This compound: Precursor ion (Q1) m/z 128 -> Product ion (Q3) m/z 82

-

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of picolinic acid to this compound against the concentration of the picolinic acid standards.

-

Determine the concentration of picolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vivo Pharmacokinetic Study of this compound

This protocol outlines a general workflow for an in vivo study to determine the pharmacokinetic profile of this compound in a rodent model.

Conclusion

Picolinic acid is a physiologically important metabolite of tryptophan, and its deuterated form, this compound, is an indispensable tool for its quantitative analysis and metabolic investigation. While the biosynthetic pathway of picolinic acid is well-established, a significant gap exists in the understanding of its pharmacokinetic profile and metabolic fate. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct in-depth studies to fill this knowledge gap. Future research employing this compound as a tracer will be critical in fully elucidating the absorption, distribution, metabolism, and excretion of picolinic acid, thereby providing a clearer picture of its physiological and potential therapeutic roles.

References

- 1. Effect of dietary picolinic acid on the metabolism of exogenous and endogenous zinc in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Influence of dietary picolinic acid on mineral metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Picolinic carboxylase activity in rat liver and kidney. I. Influence of growth, sex, gestation, lactation, and nutritional imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary excretion of chromium by humans following ingestion of chromium picolinate. Implications for biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Picolinic Acid-d4 in Elucidating Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, an endogenous catabolite of L-tryptophan, is gaining significant attention for its diverse physiological roles, including neuroprotective, immunological, and anti-proliferative effects.[1][2][3] Understanding its dynamics within the broader context of tryptophan metabolism is crucial for elucidating disease mechanisms and developing novel therapeutics. This technical guide provides an in-depth overview of the role of its deuterated isotopologue, picolinic acid-d4, as a critical tool for the accurate quantification of tryptophan and its metabolites. We will delve into the metabolic pathways, present detailed experimental protocols for mass spectrometry-based analysis, and summarize key quantitative data, offering a comprehensive resource for researchers in the field.

Introduction: Tryptophan Metabolism and the Significance of Picolinic Acid

Tryptophan, an essential amino acid, is metabolized through several key pathways, the most prominent being the kynurenine pathway, which accounts for over 95% of tryptophan turnover.[2] This pathway generates a host of bioactive molecules, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[4][5] Picolinic acid is synthesized via a side branch of the kynurenine pathway from the intermediate 2-amino-3-carboxymuconic semialdehyde, a process catalyzed by the enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD).[2][4] Dysregulation of the kynurenine pathway and altered levels of its metabolites, including picolinic acid, have been implicated in a range of pathologies such as neurodegenerative diseases, inflammatory disorders, and cancer.[1][5][6]

Given the complex interplay of these metabolites, highly accurate and sensitive analytical methods are required for their quantification in biological matrices. Stable isotope-labeled internal standards are indispensable for achieving this accuracy in mass spectrometry-based methods. This compound, a deuterated form of picolinic acid, serves as an ideal internal standard for the quantification of endogenous picolinic acid and other tryptophan metabolites, enabling precise measurement by correcting for matrix effects and variations in sample processing and instrument response.

The Kynurenine Pathway: A Visual Overview

The catabolism of tryptophan to picolinic acid is a multi-step enzymatic process. The following diagram illustrates the key steps in the kynurenine pathway leading to the formation of picolinic acid and other significant metabolites.

Quantitative Analysis of Tryptophan Metabolites using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan metabolites. The use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving accurate and precise results.

Experimental Workflow

The general workflow for the analysis of tryptophan metabolites involves sample preparation, LC separation, and MS/MS detection. This compound and other deuterated standards are introduced early in the sample preparation process to account for any analyte loss during extraction and derivatization.

Detailed Experimental Protocols

The following protocols are compiled from established methodologies for the quantification of tryptophan metabolites.[7][8][9][10]

Protocol 1: Sample Preparation (Human Serum) [7]

-

Aliquoting: Thaw frozen serum samples on ice. Vortex briefly. Aliquot 100 µL of serum into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) mixture containing this compound to each sample.

-

Protein Precipitation: Add 370 µL of ice-cold acetone:methanol (1:1, v/v) to each tube.

-

Vortexing and Incubation: Vortex the samples vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis [7][9][11]

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Waters HSS T3, 2.1 x 150 mm, 1.8 µm) is commonly used.[11]

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example, starting at 1% B, increasing to 10% B over 3 minutes, then to 90% B at 4 minutes, followed by re-equilibration.[11]

-

Injection Volume: 2-20 µL.[7]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for picolinic acid and many other tryptophan metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods utilizing deuterated internal standards for tryptophan metabolite analysis.

Table 1: Internal Standard Concentrations in Spiking Solutions

| Internal Standard | Concentration | Biological Matrix | Reference |

| This compound | 80 nM | Serum | [7] |

| This compound | 15 nM | Cerebrospinal Fluid | [7] |

| Kynurenine-d4 | 1000 nM | Serum | [7] |

| Tryptophan-d5 | 5250 nM | Serum | [7] |

| Quinolinic Acid-d3 | 300 nM | Serum | [7] |

Table 2: Limits of Quantification (LOQ) for Selected Tryptophan Metabolites

| Analyte | LOQ (ng/mL) | Biological Matrix | Reference |

| Picolinic Acid | 3.2 - 49.4 | Plasma | [12] |

| Kynurenine | 43.7 - 1790 | Plasma | [12] |

| Quinolinic Acid | 39 - 180 | Plasma | [12] |

| Tryptophan | Not specified | Plasma | [12] |

| Kynurenic Acid | 1.9 - 14 | Plasma | [12] |

Note: Ranges may reflect inter-individual variability or different analytical methodologies.

Table 3: Mass Spectrometric Parameters (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Picolinic Acid | 124.0 | 78.0 | ESI+ |

| This compound | 128.0 | 82.0 | ESI+ |

| Kynurenine | 209.1 | 192.1 | ESI+ |

| Kynurenine-d4 | 213.1 | 196.1 | ESI+ |

| Tryptophan | 205.1 | 188.1 | ESI+ |

| Tryptophan-d5 | 210.1 | 192.1 | ESI+ |

Note: Specific m/z values may vary slightly depending on the instrument and adducts formed.

Conclusion

This compound is an essential tool for the accurate and precise quantification of tryptophan metabolites in complex biological samples. Its use as an internal standard in LC-MS/MS methodologies allows researchers to reliably investigate the intricate role of the kynurenine pathway in health and disease. The detailed protocols and summarized quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting tryptophan metabolism. As research in this area continues to expand, the robust analytical methods enabled by tools like this compound will be paramount in translating fundamental discoveries into clinical applications.

References

- 1. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. molnar-institute.com [molnar-institute.com]

- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

Picolinic acid-d4 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Picolinic Acid-d4

For researchers, scientists, and professionals in drug development, understanding the quality and characteristics of a stable isotope-labeled compound like this compound is paramount. The Certificate of Analysis (CoA) is the primary document that provides this critical information. This guide offers a detailed explanation of the data presented in a typical CoA for this compound, including the methodologies used to obtain this data and the biological context of the molecule.

Overview of this compound

Picolinic acid, a catabolite of the amino acid tryptophan, is implicated in various neuroprotective, immunological, and anti-proliferative effects[1][2][3]. Its deuterated form, this compound, serves as an invaluable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled picolinic acid in biological samples[5].

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented on a Certificate of Analysis for this compound.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | 2-Pyridine-d4-carboxylic acid |

| IUPAC Name | 3,4,5,6-tetradeuteriopyridine-2-carboxylic acid |

| CAS Number | 284487-61-2 |

| Molecular Formula | C₆HD₄NO₂ |

| Molecular Weight | 127.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 139-142 °C |

| Solubility | Soluble in water, DMSO, and Methanol |

| Storage | Store at room temperature or 4°C for long-term |

Table 2: Analytical Test Results

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spec / NMR | ≥98 atom % D |

| Isotopic Enrichment | Mass Spec | M+4 |

| ¹H-NMR | NMR Spectroscopy | Conforms to structure |

| Mass Spectrum | ESI-MS | Conforms to structure |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative protocols for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Method:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

-

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

-

Instrumentation:

-

Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

-

Method:

-

Infusion: The sample, prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid, is directly infused into the mass spectrometer.

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 100 V

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Mass Range: m/z 50-500

-

-

Data Analysis: The spectrum is analyzed for the presence of the [M+H]⁺ ion. For this compound, this would be at m/z 128.1. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to calculate the isotopic purity and confirm the +4 mass shift from the unlabeled compound (unlabeled picolinic acid [M+H]⁺ at m/z 124.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure and the positions of deuterium labeling.

-

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

-

-

¹H-NMR Method:

-

Pulse Program: Standard single pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

Data Analysis: Due to the deuterium labeling on the pyridine ring, the aromatic signals present in the ¹H-NMR spectrum of unlabeled picolinic acid will be absent or significantly reduced in the spectrum of this compound. The most prominent peak will be the broad singlet corresponding to the carboxylic acid proton.

-

¹³C-NMR Method:

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Analysis: The ¹³C-NMR spectrum will show signals for the carbon atoms. The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity compared to the carboxyl and the C2 carbon signals.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways and workflows related to this compound.

Caption: A typical workflow for the LC-MS analysis of this compound.

Caption: The Kynurenine pathway for the biosynthesis of Picolinic acid from Tryptophan.[3]

This comprehensive guide provides the necessary technical details for a thorough understanding of a Certificate of Analysis for this compound, enabling researchers to confidently utilize this important analytical standard in their work.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Picolinic-d4 acid D 98atom 284487-61-2 [sigmaaldrich.com]

Isotopic Enrichment of Picolinic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Picolinic Acid-d4, a deuterated analog of picolinic acid. This isotopically labeled compound is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for mass spectrometry-based quantitative analysis of picolinic acid in biological matrices. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled compound.

Picolinic acid, a catabolite of tryptophan, is implicated in various neuroprotective and immunological functions.[1] Accurate measurement of its concentration is crucial for understanding its physiological and pathological roles. This compound, with its high isotopic purity, serves as an ideal internal standard for these analytical applications.[2][3]

Commercially Available this compound

This compound is readily available from several commercial suppliers. The key specifications for this compound are summarized in the table below.

| Parameter | Specification | Analytical Method | Reference |

| Chemical Formula | C₆HD₄NO₂ | - | [2][4] |

| Molecular Weight | 127.13 g/mol | Mass Spectrometry | [4][5] |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry, NMR Spectroscopy | [4][5] |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | [4][6] |

| Appearance | White to off-white solid | Visual Inspection | [2] |

| Melting Point | 139-142 °C | Melting Point Apparatus | [4][5] |

| CAS Number | 284487-61-2 | - | [2][4][5][6] |

| Unlabeled CAS Number | 98-98-6 | - | [2] |

Synthesis and Isotopic Enrichment

While specific proprietary methods for the commercial synthesis of this compound are not publicly disclosed, a common and established method for deuterium labeling of aromatic rings is through hydrogen-deuterium (H-D) exchange in deuterated water (D₂O) at elevated temperatures.[7] This approach is based on the principle of electrophilic substitution on the pyridine ring.

Plausible Synthetic Protocol: H-D Exchange of Picolinic Acid

This protocol describes a plausible method for the isotopic enrichment of picolinic acid via H-D exchange.

Materials:

-

Picolinic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH)

-

High-pressure reaction vessel (e.g., Parr reactor)

Procedure:

-

Preparation: In a high-pressure reaction vessel, dissolve picolinic acid (1.0 eq) in D₂O.

-

Acidification: Add a catalytic amount of DCl (formed in situ by adding a small amount of concentrated HCl to D₂O) to facilitate the exchange. The acidic conditions promote the deuteration of the pyridine ring.

-

Reaction: Seal the vessel and heat to a high temperature (e.g., 250-300 °C) for an extended period (e.g., 24-48 hours).[7] The high temperature provides the necessary activation energy for the H-D exchange to occur on the aromatic ring.

-

Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a solution of NaOH in D₂O to a pH of approximately 2.5-3.0.

-

Isolation: The deuterated picolinic acid can be isolated by evaporation of the D₂O under reduced pressure.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting material and impurities.

-

Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight and determine the level of deuterium incorporation, and by NMR spectroscopy to confirm the positions of deuteration.

Caption: Synthetic Workflow for this compound via H-D Exchange.

Analytical Characterization

The accurate characterization of this compound is essential to ensure its suitability as an internal standard. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify the extent of deuterium incorporation. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, specific precursor and product ion transitions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Picolinic Acid | 124 | 78 | [7] |

| This compound | 128 | 82 | [7] |

The mass shift of +4 Da for this compound compared to the unlabeled compound confirms the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the positions of any residual protons, while ²H NMR confirms the locations of the deuterium atoms on the pyridine ring. The SMILES representation [2H]C1=C([2H])C([2H])=C([2H])C(C(O)=O)=N1 indicates that the deuterium atoms are located on the pyridine ring.[2]

Caption: Analytical Workflow for the Characterization of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods.[2][3] Its use is critical in pharmacokinetic and pharmacodynamic studies, as well as in clinical diagnostics where precise measurement of picolinic acid levels is required. The stable isotopic label ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction efficiency and instrument response. This leads to highly accurate and reliable quantification of endogenous picolinic acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 皮考林酸-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Picolinic Acid-d4: Applications in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid-d4 is the deuterated analog of picolinic acid, a catabolite of the amino acid tryptophan. In the realm of advanced scientific research, particularly in drug development and metabolic studies, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of this compound, focusing on its core application as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Picolinic acid itself is a biologically active molecule involved in various physiological processes. Consequently, its accurate quantification in biological matrices is crucial for understanding the kynurenine pathway's role in health and disease. The use of a deuterated internal standard such as this compound is the gold standard for achieving the required precision and accuracy in these measurements.

Core Data and Structure of this compound

This compound is structurally identical to picolinic acid, with the exception that four hydrogen atoms on the pyridine ring have been replaced by deuterium atoms. This substitution results in a mass shift of +4 Da, which is readily distinguishable by a mass spectrometer, while maintaining nearly identical physicochemical properties to the unlabeled analyte.

Chemical Structure:

-

IUPAC Name: 3,4,5,6-tetradeuteriopyridine-2-carboxylic acid[]

-

Synonyms: 2-Pyridine-d4-carboxylic acid, 2-Picolinic-d4 acid[]

| Property | Value | Reference |

| CAS Number | 284487-61-2 | [2] |

| Molecular Formula | C₆HD₄NO₂ | [2] |

| Molecular Weight | 127.13 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 139-142 °C | |

| Mass Shift | M+4 |

Application in Quantitative Bioanalysis: Experimental Protocol

This compound is primarily utilized as an internal standard in stable isotope dilution assays for the quantification of endogenous picolinic acid in biological samples such as plasma, serum, urine, and tissue homogenates. The following protocol outlines a general workflow for its use in an LC-MS/MS method for analyzing tryptophan metabolites.

Sample Preparation (Protein Precipitation)

This is a common method for removing proteins from biological fluids prior to LC-MS analysis.

-

Objective: To precipitate proteins that can interfere with the analysis and damage the LC column.

-

Procedure:

-

To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution. The final concentration of the internal standard should be within the linear range of the assay.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a clean tube for analysis.

-

Liquid Chromatography (LC)

-

Objective: To chromatographically separate picolinic acid and its deuterated internal standard from other components in the sample extract.

-

Typical Column: A C18 reversed-phase column is commonly used for the separation of tryptophan metabolites.

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Example Gradient:

-

Start with a low percentage of the organic phase (e.g., 5% acetonitrile).

-

Gradually increase the percentage of the organic phase to elute the analytes.

-

Re-equilibrate the column to the initial conditions before the next injection.

-

Mass Spectrometry (MS)

-

Objective: To detect and quantify picolinic acid and this compound.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Picolinic acid | 124 | 78 | [3] |

| This compound | 128 | 82 | [3] |

-

Data Analysis: The concentration of endogenous picolinic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of picolinic acid and a constant concentration of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of picolinic acid in a biological sample using this compound as an internal standard.

Caption: Workflow for quantitative analysis of picolinic acid using a deuterated internal standard.

Signaling Pathway Context: The Kynurenine Pathway

Picolinic acid is a key metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation. Dysregulation of this pathway has been implicated in a variety of neurological and inflammatory disorders. The accurate measurement of picolinic acid and other metabolites using methods that employ deuterated standards is crucial for understanding the pathway's dynamics in disease states.

Caption: Simplified diagram of the Kynurenine Pathway showing the position of Picolinic Acid.

Conclusion

This compound is a critical tool for researchers in the fields of drug development, metabolomics, and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of endogenous picolinic acid, providing valuable insights into the kynurenine pathway's role in various physiological and pathological processes. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for the implementation of robust and reliable bioanalytical methods.

References

Commercial Sources and Technical Applications of High-Purity Picolinic Acid-d4: A Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity Picolinic acid-d4. This deuterated analog of picolinic acid, an endogenous metabolite of tryptophan, is a critical tool in a variety of analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

Commercial Availability

High-purity this compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. These suppliers offer the compound with high chemical and isotopic purity, suitable for sensitive analytical applications. The table below summarizes the specifications from various commercial sources.

| Supplier | Catalog Number (Example) | Chemical Purity | Isotopic Purity (atom % D) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedChemExpress | HY-W259489S | 99.99%[1] | Not Specified | C₆HD₄NO₂ | 127.14[2] | 284487-61-2[2] |

| BOC Sciences | Not Specified | 98% by CP[3] | 98% atom D[3] | C₆HD₄NO₂ | 127.13[3] | 284487-61-2[3] |

| Aladdin Scientific | P650791-10mg | ≥99%(CP)[2] | ≥99 atom % D[2] | C₆D₄HNO₂ | 127.13[2] | Not Specified |

| Sigma-Aldrich | Not Specified | 98% (CP)[4] | 98 atom % D[4] | C₆D₄HNO₂ | 127.13[4] | 284487-61-2[4] |

| ESSLAB (Chiron) | 12779.6-100MG | Not Specified | Not Specified | Not Specified | Not Specified | 284487-61-2[5] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 139-142 °C | [3][4] |

| Appearance | White to off-white solid | [2] |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |

Biological Context: The Kynurenine Pathway

Picolinic acid is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[1][3] This pathway is a significant route for tryptophan metabolism and its intermediates are implicated in various physiological and pathological processes, including neuroprotection and immune responses.[3]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled picolinic acid in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its deuterated nature ensures that it co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for correction of variations in sample preparation and instrument response.

General Workflow for use as an Internal Standard

Detailed LC-MS/MS Method for Picolinic Acid Analysis

The following is a representative protocol for the analysis of picolinic acid in a biological matrix, adapted from published methods.[6]

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, serum), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected analyte concentration range.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent such as acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Flow Rate: A flow rate appropriate for the column dimensions.

-

Injection Volume: A small, precise volume of the reconstituted sample.

-

-

Mass Spectrometry (MS/MS):

3. Data Analysis:

-

Integrate the peak areas for both the analyte (picolinic acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards of known picolinic acid concentrations and a constant concentration of this compound.

-

Determine the concentration of picolinic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

High-purity this compound is an indispensable tool for researchers engaged in quantitative bioanalysis, particularly in studies related to tryptophan metabolism, neuroscience, and immunology. The commercial availability of this stable isotope-labeled standard from multiple suppliers, coupled with well-established analytical protocols, facilitates its integration into a wide range of research and development workflows. This guide provides a foundational understanding of the sources, properties, and applications of this compound to support the scientific community in achieving accurate and reproducible quantitative results.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. usercontent.one [usercontent.one]

A Technical Guide to the Natural Abundance of Picolinic Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance related to picolinic acid (Pyridine-2-carboxylic acid). As a direct measurement of the isotopic distribution for the entire picolinic acid molecule is not a standard practice, this document focuses on the foundational principles: the natural abundance of its constituent elements and the advanced analytical techniques used to determine these abundances in organic molecules. This guide also contextualizes picolinic acid within its primary biological synthesis route, the kynurenine pathway.

Theoretical Isotopic Abundance of Picolinic Acid

Picolinic acid (C₆H₅NO₂) is an organic compound and an isomer of nicotinic acid.[1][2] The concept of "natural abundance" for the entire molecule refers to the statistical distribution of its various isotopologues—molecules that differ only in their isotopic composition. This distribution is a direct consequence of the natural abundances of the stable isotopes of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.

While a molecule of picolinic acid can have many possible isotopic combinations, the most abundant isotopologue by a significant margin is the one composed of the lightest stable isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical abundance of any specific isotopologue can be calculated by multiplying the natural abundances of its constituent isotopes.

Elemental Isotopic Data

The calculation of any isotopologue's prevalence is based on the established natural abundances of the stable isotopes for each element within the picolinic acid structure. These values, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are presented below.[3][4][5][6]

**Table 1: Natural Abundance of Stable Isotopes in Picolinic Acid (C₆H₅NO₂) **

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Hydrogen (H) | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon (C) | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen (N) | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen (O) | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Source: IUPAC data and compilations.[5][7] |

Experimental Determination of Isotopic Abundance

Determining the isotopic composition of a specific organic compound like picolinic acid is accomplished through a technique known as Compound-Specific Isotope Analysis (CSIA).[8][9] This methodology allows for the precise measurement of isotopic ratios within individual compounds from a complex mixture. The primary technique used for this purpose is Isotope Ratio Mass Spectrometry (IRMS), often coupled with a chromatographic separation method.

Experimental Protocol: GC-IRMS for Picolinic Acid Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful tool for determining carbon and nitrogen isotopic ratios in volatile or derivatized compounds.

Objective: To determine the δ¹³C and δ¹⁵N values of picolinic acid.

Methodology:

-

Sample Preparation & Derivatization:

-

Isolate and purify picolinic acid from the sample matrix using standard extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction).

-

As picolinic acid is a polar, non-volatile compound, it must be chemically modified (derivatized) to make it suitable for gas chromatography. A common method is esterification (e.g., with methanol to form methyl picolinate) to increase its volatility.

-

-

Gas Chromatographic Separation:

-

Inject the derivatized sample into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column.

-

The column separates the derivatized picolinic acid from other compounds based on its boiling point and interaction with the column's stationary phase.

-

-

Combustion/Conversion:

-

As the separated compound elutes from the GC column, it passes into a high-temperature combustion reactor (for δ¹³C) or a reduction reactor (for δ¹⁵N).

-

For δ¹³C Analysis: The compound is oxidized at ~950°C, converting all carbon into CO₂ gas.

-

For δ¹⁵N Analysis: The compound is reduced, converting all nitrogen into N₂ gas.

-

Water and other byproducts are removed using chemical or cryogenic traps.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The purified analyte gas (CO₂ or N₂) is introduced into the ion source of the mass spectrometer.

-

The gas is ionized, and the resulting ions are accelerated into a magnetic field.[10]

-

The magnetic field separates the ions based on their mass-to-charge ratio (e.g., for CO₂, it separates masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O).

-

Sensitive detectors simultaneously measure the ion beams for each mass, allowing for the precise calculation of the isotope ratio (e.g., ¹³C/¹²C).

-

-

Data Analysis:

-

Isotope ratios are expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).

-

The formula for delta notation is: δ (‰) = [(R_sample / R_standard) - 1] * 1000, where R is the ratio of the heavy to light isotope.

-

Biological Context: Picolinic Acid Biosynthesis